molecular formula C36H50N6O11S B037578 Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) CAS No. 113282-21-6

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)

Cat. No.: B037578
CAS No.: 113282-21-6
M. Wt: 774.9 g/mol
InChI Key: DCANYFWGGDUEFG-WJKZGGHHSA-N
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Description

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is a synthetic derivative of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain, reward, and stress responses in the body. This particular compound is designed to enhance the stability and bioavailability of enkephalins, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involves several steps, including peptide synthesis and glycosylation. The peptide synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a resin-bound peptide chain. The glycosylation step involves the attachment of a glucopyranosyl group to the peptide, which can be achieved using glycosyl donors and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS and glycosylation processes, with optimization of reaction conditions to ensure high yield and purity. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) can undergo various chemical reactions, including:

    Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation or cleavage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Proteolytic enzymes or chemical reagents for peptide bond cleavage and formation.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.

Scientific Research Applications

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis, glycosylation, and peptide stability.

    Biology: Investigated for its role in modulating pain, reward, and stress responses in animal models.

    Medicine: Potential therapeutic applications in pain management, addiction treatment, and stress-related disorders.

    Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques.

Mechanism of Action

The mechanism of action of enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involves binding to opioid receptors in the central nervous system. This binding activates intracellular signaling pathways that modulate neurotransmitter release, leading to analgesic, rewarding, and stress-relieving effects. The glucopyranosyl modification enhances the stability and bioavailability of the peptide, allowing for more sustained and potent effects.

Comparison with Similar Compounds

Similar Compounds

    Leu-enkephalin: Another endogenous opioid peptide with similar functions but different amino acid sequence.

    Met-enkephalin: The unmodified form of the peptide, lacking the glucopyranosyl group.

    DAMGO: A synthetic opioid peptide with high affinity for the µ-opioid receptor.

Uniqueness

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is unique due to its glucopyranosyl modification, which enhances its stability and bioavailability compared to other enkephalins. This modification allows for more effective and sustained modulation of opioid receptors, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29+,30-,31+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCANYFWGGDUEFG-WJKZGGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150342
Record name Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113282-21-6
Record name Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113282216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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